molecular formula C22H21N3O2 B12543062 4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide CAS No. 656261-17-5

4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide

Cat. No.: B12543062
CAS No.: 656261-17-5
M. Wt: 359.4 g/mol
InChI Key: MAGHGFFBLIKCBN-UHFFFAOYSA-N
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Description

4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an amino group, a phenylpropyl group, and a benzamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide typically involves multi-step organic reactions. One common method might include the following steps:

    Formation of the Phenylpropyl Intermediate: This can be achieved through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Amination: The intermediate is then subjected to amination using ammonia or an amine under controlled conditions.

    Coupling with Benzamide: The final step involves coupling the aminated intermediate with benzamide using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzamide Derivatives: Compounds like N-(2-aminophenyl)benzamide and N-(4-aminophenyl)benzamide.

    Phenylpropyl Compounds: Compounds like 1-phenyl-2-propanone and 1-phenyl-2-propanol.

Uniqueness

4-(1-Amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

656261-17-5

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

4-(1-amino-2-oxo-1-phenylpropyl)-N-(2-aminophenyl)benzamide

InChI

InChI=1S/C22H21N3O2/c1-15(26)22(24,17-7-3-2-4-8-17)18-13-11-16(12-14-18)21(27)25-20-10-6-5-9-19(20)23/h2-14H,23-24H2,1H3,(H,25,27)

InChI Key

MAGHGFFBLIKCBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)N

Origin of Product

United States

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